molecular formula C12H16N2O2S B14903449 N-butyl-1-(4-cyanophenyl)methanesulfonamide

N-butyl-1-(4-cyanophenyl)methanesulfonamide

Cat. No.: B14903449
M. Wt: 252.33 g/mol
InChI Key: BXOBBSNBJWGSSK-UHFFFAOYSA-N
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Description

N-butyl-1-(4-cyanophenyl)methanesulfonamide is an organic compound with the molecular formula C12H16N2O2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a butyl chain and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-cyanophenyl)methanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted cyanophenyl derivatives.

Scientific Research Applications

N-butyl-1-(4-cyanophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-1-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-1-(4-cyanophenyl)methanesulfonamide: Similar structure but with a tert-butyl group instead of an n-butyl group.

    N-methyl-1-(4-cyanophenyl)methanesulfonamide: Contains a methyl group instead of an n-butyl group.

    N-ethyl-1-(4-cyanophenyl)methanesulfonamide: Contains an ethyl group instead of an n-butyl group.

Uniqueness

N-butyl-1-(4-cyanophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The n-butyl group provides a balance of hydrophobicity and steric effects, influencing the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-butyl-1-(4-cyanophenyl)methanesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-2-3-8-14-17(15,16)10-12-6-4-11(9-13)5-7-12/h4-7,14H,2-3,8,10H2,1H3

InChI Key

BXOBBSNBJWGSSK-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)CC1=CC=C(C=C1)C#N

Origin of Product

United States

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